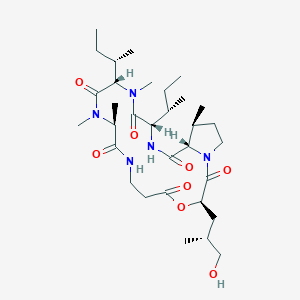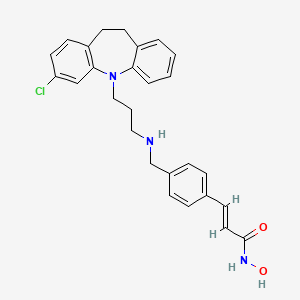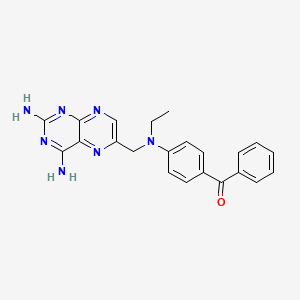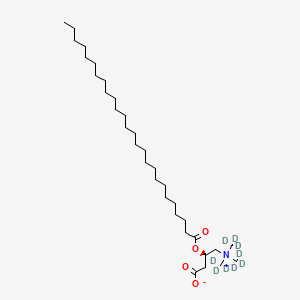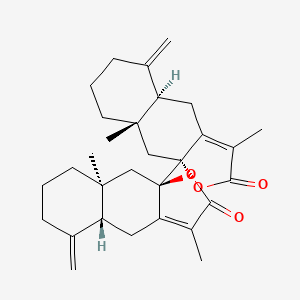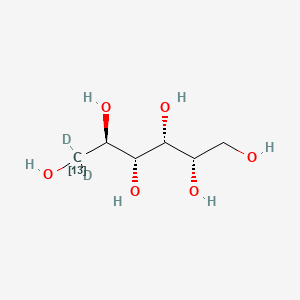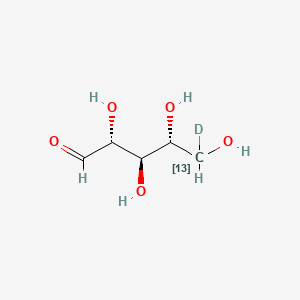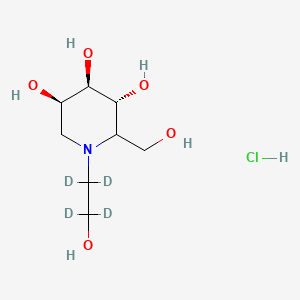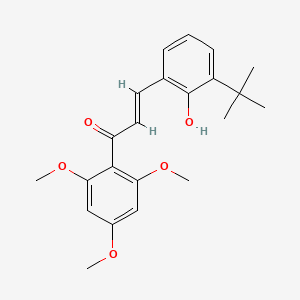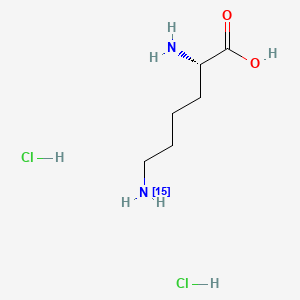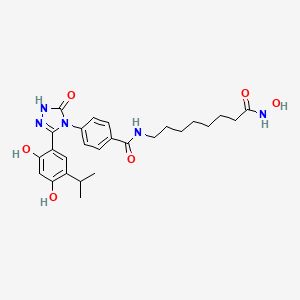
Hdac/hsp90-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac/hsp90-IN-3 is a potent and selective dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90). This compound has shown significant potential in the treatment of various cancers, particularly those resistant to conventional therapies. By targeting both HDAC and Hsp90, this compound can disrupt multiple pathways essential for cancer cell survival and proliferation .
Análisis De Reacciones Químicas
Hdac/hsp90-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hdac/hsp90-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of HDAC and Hsp90.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and stress response.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Mecanismo De Acción
Hdac/hsp90-IN-3 exerts its effects by inhibiting both HDAC and Hsp90. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis. Hsp90 inhibition disrupts the folding and stability of client proteins, leading to the degradation of proteins essential for cancer cell survival. The combined inhibition of HDAC and Hsp90 results in synergistic anti-cancer effects, making this compound a promising therapeutic agent .
Comparación Con Compuestos Similares
Hdac/hsp90-IN-3 is unique in its dual inhibition of HDAC and Hsp90. Similar compounds include:
ZINC000096116556: A natural compound identified as a potential dual inhibitor of HDAC and Hsp90.
ZINC000020761262: Another natural compound with dual inhibitory activity against HDAC and Hsp90.
ZINC000217668954: A compound with similar dual inhibitory properties.
These compounds share the ability to inhibit both HDAC and Hsp90, but this compound has shown superior potency and selectivity in preclinical studies .
Propiedades
Fórmula molecular |
C26H33N5O6 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |
InChI |
InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |
Clave InChI |
BRUPUVXRSAQMIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


